
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15ClN2O4 It is a derivative of malonic acid and features a pyridine ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 2-chloro-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, under reflux conditions. The general reaction scheme is as follows:
Diethyl malonate+2-chloro-3-aminopyridineBase, RefluxDiethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation: The compound can participate in further condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of a base like pyridine or triethylamine.
Major Products
Nucleophilic substitution: Products include substituted pyridines.
Hydrolysis: Products are diethyl malonate derivatives and carboxylic acids.
Condensation: Products are often more complex organic molecules with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for screening in drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and amidases. Its structural features allow it to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The pyridine ring is a common motif in many drugs, and modifications can lead to compounds with antibacterial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties, such as polymers with enhanced thermal stability.
Mecanismo De Acción
The mechanism of action of Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the pyridine ring and the ester groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent modifications of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in various organic syntheses.
2-chloropyridine: A basic pyridine derivative with a chlorine substituent, used as an intermediate in pharmaceuticals.
Ethyl 2-((2-chloropyridin-3-yl)amino)acetate: Similar structure but with an acetate group instead of a malonate.
Uniqueness
Diethyl 2-(((2-chloropyridin-3-yl)amino)methylene)malonate is unique due to its combination of a pyridine ring with a malonate ester, providing a versatile scaffold for further chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry and drug development.
Propiedades
IUPAC Name |
diethyl 2-[[(2-chloropyridin-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-3-19-12(17)9(13(18)20-4-2)8-16-10-6-5-7-15-11(10)14/h5-8,16H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFATXLBIJNVEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(N=CC=C1)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
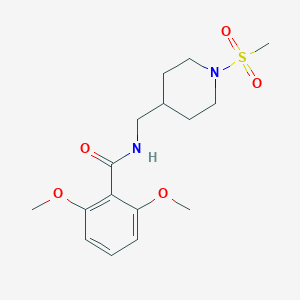
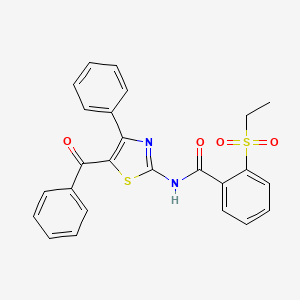
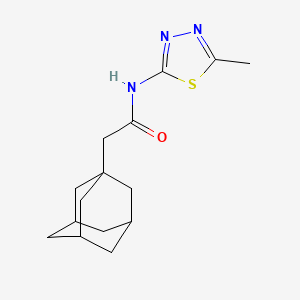
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2610436.png)

![2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile](/img/structure/B2610439.png)
![N-(2-ethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2610441.png)
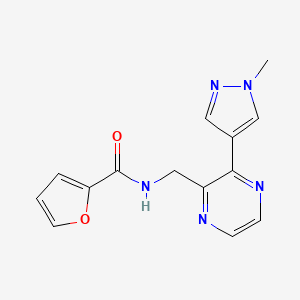
![N-[[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2610443.png)


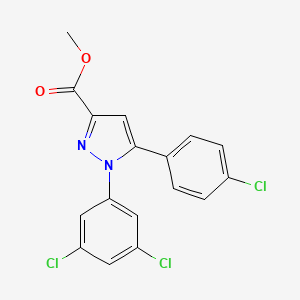
![5-BROMO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]FURAN-2-CARBOXAMIDE](/img/structure/B2610451.png)

